3-(3-Bromopyridin-2-yl)cyclobutan-1-one
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Overview
Description
The compound has a molecular formula of C9H8BrNO and a molecular weight of 226.1. It is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a cyclobutanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of a suitable precursor with lithium diisopropylamide (LDA) to initiate an intramolecular cyclization via carbanion-mediated ring opening of an epoxide, followed by silylation to afford the cyclobutane . This method allows for the formation of the cyclobutanone ring in nearly quantitative yield.
Industrial Production Methods
Industrial production methods for 3-(3-Bromopyridin-2-yl)cyclobutan-1-one are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopyridin-2-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclobutanol derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various cyclobutanone and cyclobutanol derivatives, as well as substituted pyridine compounds .
Scientific Research Applications
3-(3-Bromopyridin-2-yl)cyclobutan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromopyridin-2-yl)cyclobutan-1-one involves its interaction with various molecular targets and pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The cyclobutanone moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)cyclobutan-1-one: Similar structure but lacks the bromine atom.
3-(Pyridin-3-yl)cyclobutan-1-one: Similar structure with the pyridine ring attached at a different position
Uniqueness
The presence of the bromine atom in 3-(3-Bromopyridin-2-yl)cyclobutan-1-one makes it unique compared to other similar compounds. This bromine atom can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-(3-bromopyridin-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-8-2-1-3-11-9(8)6-4-7(12)5-6/h1-3,6H,4-5H2 |
InChI Key |
BSBTVASVTQBTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
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